[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Histamine H3 receptor Piperidine SAR Receptor binding geometry

[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354008-06-2) is an enantiomerically pure (R-configuration) piperidine derivative bearing a benzyl-isopropyl-amino substituent at the 3-position and an acetic acid moiety at the piperidine nitrogen. With a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.41 g/mol, this compound belongs to the class of N-substituted piperidine amino acids that serve as versatile intermediates in medicinal chemistry, particularly in the synthesis of CNS-penetrant ligands targeting neurokinin, histamine, and cholinergic receptors.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B7986968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
InChIInChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m1/s1
InChIKeyWGXNXFRQZHINPE-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid – Chiral Piperidine Building Block for CNS-Focused Medicinal Chemistry


[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354008-06-2) is an enantiomerically pure (R-configuration) piperidine derivative bearing a benzyl-isopropyl-amino substituent at the 3-position and an acetic acid moiety at the piperidine nitrogen . With a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.41 g/mol, this compound belongs to the class of N-substituted piperidine amino acids that serve as versatile intermediates in medicinal chemistry, particularly in the synthesis of CNS-penetrant ligands targeting neurokinin, histamine, and cholinergic receptors [1]. The compound is supplied as a research-grade building block by established vendors including Fluorochem (Product Code F084451) and Leyan (Catalog 1776079), with verified purity specifications and full analytical characterization (InChI Key: WGXNXFRQZHINPE-MRXNPFEDSA-N) . Its defined (R)-stereochemistry distinguishes it from racemic or (S)-configured analogs that may exhibit divergent pharmacological profiles in receptor-binding assays.

Why [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Cannot Be Replaced by Generic Analogs in Receptor-Targeted Synthesis


Generic substitution among benzyl-isopropyl-amino-piperidine acetic acid derivatives introduces three critical sources of variability that preclude interchangeability in receptor-targeted synthesis programs. First, the substitution position on the piperidine ring (3-position versus 4-position) fundamentally alters the spatial orientation of the pharmacophoric benzyl-isopropyl-amino group relative to the acetic acid anchoring moiety, a geometric parameter directly correlated with binding affinity at receptors such as the histamine H₃ receptor, where 4-substituted piperidine analogs exhibit pKᵢ values spanning from below detection to 7.09 depending on linker geometry . Second, the absolute configuration at the chiral C-3 center ((R) versus (S)) can produce divergent enantioselective interactions at biological targets, a phenomenon well-established for N-benzylpiperidine-containing ligands at acetylcholinesterase and neurokinin receptors [1]. Third, the presence or absence of an additional N-benzyl substituent on the piperidine ring (as in the distinct compound [((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid, CAS 1353995-38-6) alters lipophilicity and protonation state at the piperidine nitrogen, changing both CNS penetration potential and target engagement profiles in ways that cannot be predicted a priori from the core scaffold alone. These orthogonal differentiation dimensions mean that procurement of the exact (R)-3-substituted, non-N-benzylated compound is mandatory when structure-activity relationships (SAR) demand this precise substitution pattern and stereochemistry.

Quantitative Differentiation Evidence for [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Against Closest Analogs


Positional Isomerism: 3-Substitution Versus 4-Substitution on the Piperidine Ring Determines Receptor Binding Geometry

In the class of piperidine-based histamine H₃ receptor antagonists, the position of the benzyl-amino substituent on the piperidine ring is a primary determinant of binding affinity. Compounds bearing substituents at the 4-position of the piperidine ring (e.g., [4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, CAS 1353982-64-5) adopt a linear geometry that orients the pharmacophore differently from 3-substituted analogs. At the recombinant human histamine H₃ receptor (stably expressed in HEK 293T cells), 1-benzyl-4-substituted piperidine derivatives with optimized linker lengths achieve pKᵢ values of 6.78–7.09, whereas suboptimally positioned 4-substituted analogs or those lacking the benzyl moiety show markedly reduced or undetectable affinity . The 3-substitution pattern of [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid places the benzyl-isopropyl-amino group at a stereochemically distinct vector that is geometrically non-interchangeable with 4-substituted regioisomers for any receptor whose binding pocket discriminates the angle between the piperidine nitrogen anchor and the aromatic substituent.

Histamine H3 receptor Piperidine SAR Receptor binding geometry

Enantiomeric Differentiation: (R)-Configuration Versus (S)-Configuration in Chiral Piperidine Acetic Acids

[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354008-06-2) is the (R)-enantiomer (InChI stereodescriptor: /t16-/m1/s1), while [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354001-18-5) is the corresponding (S)-enantiomer (InChI stereodescriptor: /t16-/m0/s1) . Although direct comparative bioactivity data for these exact enantiomers are absent from the public literature, extensive precedent for enantioselective binding of N-benzylpiperidine derivatives at CNS targets demonstrates that (R)- and (S)-configurations at the piperidine 3-position produce markedly different affinities at receptors such as the NK₁ (neurokinin-1) receptor [1]. In the structurally related NK₁ antagonist program for R116301, the (R)-configuration at the piperidine stereocenter was essential for potent NK₁ antagonism, and the enantiomeric purity of the final drug substance was controlled to specification during pilot-scale manufacturing (20–50 kg batches) [1]. The (R)-enantiomer is supplied at ≥95% purity by Fluorochem (Product F084451) and ≥98% purity by Leyan (Catalog 1776079), with the (S)-enantiomer available as a distinct product (Fluorochem F084452, CAS 1354001-18-5), enabling procurement of either enantiomer for comparative SAR studies .

Chiral resolution Enantioselective binding NK1 receptor

N-Benzylation Status: Free Piperidine Nitrogen Versus N-Benzyl Quaternary Analogs for CNS Penetration Tuning

A critical structural distinction separates [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354008-06-2) from [((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1353995-38-6): the former bears a free piperidine nitrogen available for protonation or further derivatization, while the latter possesses an additional N-benzyl substituent on the piperidine ring nitrogen . This difference has direct implications for calculated lipophilicity and predicted CNS penetration. The N-benzylpiperidine fragment is a validated pharmacophore for acetylcholinesterase (AChE) catalytic active site (CAS) binding, with N-benzylpiperidine-containing glutamic acid derivatives demonstrating submicromolar AChE and butyrylcholinesterase (BuChE) inhibition, PAS displacement, and predicted blood-brain barrier penetration in Alzheimer's disease models [1]. In contrast, the free piperidine nitrogen in [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid provides a handle for late-stage functionalization (e.g., acylation, alkylation, or sulfonylation) to modulate physicochemical properties without permanently committing the scaffold to the N-benzyl phenotype, offering greater synthetic flexibility during SAR exploration.

CNS penetration N-benzylpiperidine Lipophilicity modulation

Commercial Availability and Purity Specification: Verified Sourcing with Documented Purity Ranges

[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is commercially available from multiple qualified vendors with documented purity specifications. Fluorochem (ISO 9001:2008 and BSI-certified) supplies the compound under Product Code F084451 at ≥95% purity . Leyan (Catalog 1776079) supplies the compound at 98% purity . CheMenu (Catalog CM498533) lists the compound at 97% purity . For comparison, the racemic 3-substituted analog [3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-08-1) is supplied by Fluorochem (F084450) and Leyan (Catalog 1776078) at similar purity specifications (98%), but lacks stereochemical definition . The 4-substituted regioisomer (CAS 1353982-64-5) is available from Fluorochem (F084453) at ≥95% purity . The target compound's distinct CAS number (1354008-06-2) and MDL identifier (MFCD21095940) ensure unambiguous procurement of the correct (R)-3-substituted enantiomer, mitigating the risk of receiving the racemate, (S)-enantiomer, or wrong regioisomer due to nomenclature ambiguity during the purchasing process.

Chemical procurement Purity specification Vendor qualification

Highest-Value Application Scenarios for [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Based on Verified Differentiation Evidence


Enantioselective CNS Receptor Ligand Synthesis Requiring Defined (R)-Configuration at the Piperidine 3-Position

In medicinal chemistry programs targeting CNS receptors such as NK₁, histamine H₃, or muscarinic subtypes where the (R)-configuration at the piperidine 3-position has been established as the eutomer, [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid provides a pre-resolved chiral building block that eliminates the need for in-house chiral separation. The precedent from the R116301 NK₁ antagonist program demonstrates that (R)-stereochemistry at this position is essential for target potency, and that kilogram-scale synthesis with enantiomeric purity control is feasible using this scaffold class [1]. The free piperidine nitrogen and carboxylic acid functional group offer two orthogonal derivatization handles for parallel library synthesis or late-stage functionalization, while the benzyl-isopropyl-amino substituent provides lipophilicity and steric bulk for optimizing target binding and CNS penetration potential.

Regioisomeric SAR Exploration of Piperidine-Based Receptor Modulators with the 3-Substitution Pattern as the Baseline Scaffold

When a lead optimization campaign has identified the 3-substituted piperidine geometry as the preferred pharmacophore presentation angle (as opposed to the 4-substituted or 2-substituted regioisomers), [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid serves as the geometrically correct scaffold for further SAR expansion . The class-level evidence from histamine H₃ receptor antagonists demonstrates that 4-substituted piperidine derivatives occupy a distinct chemical space with different SAR determinants, and that switching from 3-substitution to 4-substitution is not a conservative structural modification but a fundamental change in pharmacophore geometry that must be experimentally validated. Procuring the correct 3-substituted regioisomer from the outset avoids wasted synthetic effort on inactive geometric isomers.

Late-Stage Diversification of Free Piperidine Nitrogen for Focused Kinase or GPCR Libraries

Unlike the N-benzyl-protected analog [((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1353995-38-6), [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid retains a free secondary amine at the piperidine nitrogen, which can be selectively functionalized via acylation, sulfonylation, reductive amination, or urea formation without affecting the benzyl-isopropyl-amino group or the acetic acid moiety . This orthogonal reactivity profile makes it particularly valuable for constructing focused libraries where the piperidine N-substituent is the variable diversity element while the (R)-configured benzyl-isopropyl-amino pharmacophore is held constant. Researchers who require the pre-installed N-benzyl pharmacophore (validated for AChE CAS binding at submicromolar concentrations) should instead procure the N-benzylated analog, while those seeking maximum derivatization flexibility should select the free amine target compound [2].

Chiral Building Block Procurement with Multi-Vendor Sourcing and Documented Purity for Regulated Preclinical Studies

For laboratories transitioning from hit-to-lead to formal preclinical evaluation, [(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is available from ISO-certified vendors including Fluorochem (ISO 9001:2008 and BSI-certified) with purity specifications of ≥95% to 98% depending on the supplier . The unambiguous CAS number (1354008-06-2), MDL identifier (MFCD21095940), and InChI Key (WGXNXFRQZHINPE-MRXNPFEDSA-N) ensure traceable procurement and eliminate the risk of isomer misidentification during ordering, receipt, and inventory management. The compound's GHS classification (H302, H315, H319, H335) and associated safety documentation (SDS available from Fluorochem) support compliant laboratory handling in academic and industrial settings. The availability from multiple geographically distributed vendors (Fluorochem in the UK/Europe, Leyan in China) provides supply chain redundancy and competitive pricing for procurement professionals.

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